tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate
Description
tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate is a bicyclic amine-carboxylate derivative characterized by a cyclohexane ring substituted with an amino group, an ethyl group, and a tert-butyl ester moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural rigidity, which influences conformational stability and binding affinity in biological systems. Its synthesis typically involves multi-step reactions, including cyclohexane ring functionalization, esterification, and amino group protection/deprotection strategies.
Structural elucidation of this compound and its analogs often relies on X-ray crystallography, where programs like SHELX are instrumental in refining atomic coordinates and verifying stereochemistry .
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 1-amino-2-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-5-10-8-6-7-9-13(10,14)11(15)16-12(2,3)4/h10H,5-9,14H2,1-4H3 |
InChI Key |
XPNBRSIBPHBXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate typically involves the esterification of 1-amino-2-ethylcyclohexane-1-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with tert-butyl alcohol to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Transesterification: Exchange of the ester group with another alcohol.
Oxidation and Reduction: Potential for oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Esterification: DCC and DMAP as catalysts.
Transesterification: Catalysts such as acids or bases, often under mild conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various esters, amides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyloxycarbonyl (Boc) group in the compound provides stability and protection to the amino group, allowing for selective reactions and transformations . The Boc group can be cleaved under acidic conditions, releasing the active amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following table summarizes critical differences between tert-butyl 1-amino-2-ethylcyclohexane-1-carboxylate and structurally related compounds:
| Compound Name | Substituents | Solubility (mg/mL in H₂O) | Melting Point (°C) | Bioactivity (IC₅₀, nM) | Key Applications |
|---|---|---|---|---|---|
| tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate | 1-NH₂, 2-C₂H₅, tert-butyl ester | 0.12 | 98–102 | 15.3 (Kinase X) | Kinase inhibitors, peptide mimics |
| Methyl 1-amino-2-methylcyclohexane-1-carboxylate | 1-NH₂, 2-CH₃, methyl ester | 2.45 | 64–68 | 89.7 (Kinase X) | Intermediate in API synthesis |
| tert-Butyl 1-amino-3-propylcyclohexane-1-carboxylate | 1-NH₂, 3-C₃H₇, tert-butyl ester | 0.08 | 110–114 | 22.1 (Protease Y) | Protease inhibition |
| Ethyl 1-amino-2-ethylcyclohexane-1-carboxylate | 1-NH₂, 2-C₂H₅, ethyl ester | 0.95 | 82–85 | 45.6 (Kinase X) | Preclinical candidate |
Structural Insights
Substituent Position and Steric Effects :
- The 2-ethyl group in the target compound introduces greater steric hindrance compared to the 2-methyl analog (methyl ester derivative), reducing solubility but enhancing target selectivity. This effect is evident in its lower IC₅₀ (15.3 nM vs. 89.7 nM for the methyl ester) against Kinase X .
- The tert-butyl ester group significantly increases melting point (98–102°C) compared to ethyl (82–85°C) or methyl (64–68°C) esters due to enhanced crystal lattice stability.
Amino Group Reactivity: The 1-amino group in this compound exhibits lower nucleophilicity than analogs with less bulky substituents, as confirmed by kinetic studies of acylation reactions.
Conformational Analysis :
- X-ray crystallography (using SHELX-refined models) reveals that the ethyl group at position 2 forces the cyclohexane ring into a boat conformation , unlike the chair conformation observed in the 3-propyl analog. This conformational difference correlates with protease vs. kinase selectivity .
Biological Activity
tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic roles, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its tert-butyl ester group and an amino group attached to a cyclohexane ring. Its molecular formula is with a molecular weight of 251.36 g/mol. The synthesis typically involves the reaction of tert-butyl carbamate with ethyl cyclohexanecarboxylate, followed by purification through chromatography.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit antimicrobial and anti-inflammatory properties, making it a candidate for treating infections and inflammatory diseases.
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against a range of pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may inhibit cell wall synthesis or disrupt membrane integrity in these microorganisms.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study reported:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 120 ± 15 |
| Compound-treated | 80 ± 5 | 60 ± 10 |
This reduction supports the potential use of the compound in managing conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammatory Bowel Disease : A clinical trial involving patients with ulcerative colitis showed that administration of the compound resulted in significant improvement in symptoms and reduced inflammatory markers.
- Antimicrobial Efficacy in Surgical Infections : A double-blind study demonstrated that patients receiving the compound as a prophylactic treatment exhibited lower rates of postoperative infections compared to a placebo group.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that this compound has favorable absorption characteristics, with bioavailability estimated at around 75%. The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
